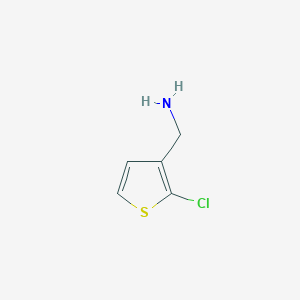

(2-Chlorothiophen-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorothiophen-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAXPYCTXJJFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chlorothiophen 3 Yl Methanamine and Its Precursors

Strategies for the Construction of the Chlorothiophene Ring System

Regioselective Halogenation Approaches for Thiophene (B33073) Derivatives

Direct chlorination of thiophene typically yields a mixture of 2-chloro and 2,5-dichlorothiophene. Achieving regioselective chlorination at the 2-position, especially in the presence of a directing group at the 3-position, is a synthetic challenge. One patented method describes the chlorination of thiophene using hydrogen peroxide and hydrochloric acid in the presence of triethylamine, yielding 2-chlorothiophene (B1346680) with high selectivity and yield. google.com This method offers a cost-effective and scalable route to the key intermediate. google.com

For 3-substituted thiophenes, electrophilic halogenation is a common strategy. The directing effect of the substituent at the 3-position plays a crucial role in determining the site of chlorination. For instance, the chlorination of 3-methylthiophene (B123197) with thionyl chloride in acetonitrile (B52724) yields 2-chloro-3-methylthiophene (B80250). guidechem.com This intermediate can then be further functionalized.

More advanced methods involve the use of specific chlorinating agents to enhance regioselectivity. For example, N-chloro-N-(phenylsulfonyl)benzenesulfonamide has been used for the monochlorination of various aromatic compounds, including thiophene derivatives, under mild conditions. chemicalbook.com

Table 1: Comparison of Regioselective Chlorination Methods for Thiophene Derivatives

| Method | Reagents | Substrate | Product | Yield | Reference |

| Peroxide/HCl | H₂O₂, HCl, Triethylamine | Thiophene | 2-Chlorothiophene | 96.4% | google.com |

| Thionyl Chloride | SOCl₂ | 3-Methylthiophene | 2-Chloro-3-methylthiophene | Not specified | guidechem.com |

| Sulfonamide | N-chloro-N-(phenylsulfonyl)benzenesulfonamide | 4-Nitroaniline (example) | 2-Chloro-4-nitroaniline | 98.5% | chemicalbook.com |

This table is for illustrative purposes and compares different chlorination strategies. The specific yield for 2-chloro-3-methylthiophene using thionyl chloride was not provided in the cited source.

De Novo Heterocyclic Ring Formation with Pre-functionalized Components

An alternative to the direct functionalization of a pre-formed thiophene ring is the construction of the ring from acyclic precursors that already contain the desired substituents. This de novo approach can offer excellent control over the substitution pattern. While specific examples for the direct synthesis of (2-Chlorothiophen-3-yl)methanamine via this route are not prevalent in the searched literature, the general principles of thiophene synthesis, such as the Gewald reaction or the Fiesselmann thiophene synthesis, could be adapted. These methods typically involve the condensation of a sulfur source with appropriately functionalized dicarbonyl compounds or their equivalents.

Installation of the Methanamine Moiety

Once the 2-chlorothiophene scaffold is in place, the next critical step is the introduction of the methanamine group at the 3-position. Several reliable methods are available for this transformation.

Reductive Amination Strategies to Access the Aminomethyl Group

Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.orgunive.itunito.it This one-pot reaction involves the reaction of a carbonyl compound, in this case, 2-chlorothiophene-3-carbaldehyde (B1590205), with an amine source in the presence of a reducing agent.

The precursor, 2-chlorothiophene-3-carbaldehyde, can be synthesized from 2-chloro-3-methylthiophene via bromination followed by hydrolysis and oxidation. guidechem.com The subsequent reductive amination can be carried out using various amine sources, such as ammonia (B1221849) or its equivalents, and a range of reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of reagents can be optimized to achieve high yields and minimize side reactions. unive.it

Table 2: Key Steps in a Reductive Amination Approach

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 2-Chloro-3-methylthiophene | N-Bromosuccinimide, AIBN | 2-Chloro-3-(bromomethyl)thiophene | guidechem.com |

| 2 | 2-Chloro-3-(bromomethyl)thiophene | Potassium Acetate (B1210297), then NaOH | 3-Hydroxymethyl-2-chlorothiophene | guidechem.com |

| 3 | 3-Hydroxymethyl-2-chlorothiophene | Manganese Dioxide | 2-Chlorothiophene-3-carbaldehyde | guidechem.com |

| 4 | 2-Chlorothiophene-3-carbaldehyde | Amine source, Reducing agent | This compound | organic-chemistry.orgunive.it |

This table outlines a plausible synthetic sequence. Specific conditions and yields for the final reductive amination step would need to be optimized.

Reduction of Nitriles or Oximes as Aminomethyl Precursors

Another effective strategy involves the reduction of a nitrile or an oxime group at the 3-position of the 2-chlorothiophene ring. The precursor, 2-chlorothiophene-3-carbonitrile, is a known compound. uni.lu This nitrile can be reduced to the corresponding primary amine, this compound, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Similarly, 2-chlorothiophene-3-carbaldehyde can be converted to its corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime will also yield the desired aminomethyl product.

Staudinger Reduction for Aminomethyl Group Formation from Azides

The Staudinger reduction offers a mild and efficient method for the conversion of azides to primary amines. wikipedia.orgd-nb.infoorganic-chemistry.orgsdu.dkthermofisher.com This two-step process involves the reaction of an organic azide (B81097) with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the required precursor would be 3-(azidomethyl)-2-chlorothiophene. This azide can be prepared from 2-chloro-3-(bromomethyl)thiophene guidechem.com by nucleophilic substitution with sodium azide. The subsequent Staudinger reduction provides a clean and high-yielding route to the target amine. d-nb.infoorganic-chemistry.org

Table 3: Comparison of Methods for Aminomethyl Group Installation

| Method | Precursor | Key Reagents | Advantages |

| Reductive Amination | 2-Chlorothiophene-3-carbaldehyde | Amine source, Reducing agent | One-pot procedure, versatile |

| Nitrile Reduction | 2-Chlorothiophene-3-carbonitrile | LiAlH₄ or Catalytic Hydrogenation | Utilizes a stable precursor |

| Staudinger Reduction | 3-(Azidomethyl)-2-chlorothiophene | Triphenylphosphine, then H₂O | Mild reaction conditions, high yields |

Palladium-Catalyzed Coupling Reactions in Amination Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of carbon-nitrogen bonds. These reactions are highly relevant for the synthesis of aminothiophene derivatives. In the context of preparing this compound, palladium catalysis can be envisioned at different stages, primarily in the amination of a suitable 3-substituted-2-chlorothiophene precursor.

One potential strategy involves the palladium-catalyzed amination of a 3-halomethyl-2-chlorothiophene derivative. While direct amination of aryl halides with ammonia remains a challenge, recent advancements have enabled the use of aqueous ammonia with specialized ligand systems. For instance, the use of a newly developed dialkyl biheteroaryl phosphine ligand, KPhos, has been shown to effectively catalyze the amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, minimizing side reactions like hydroxylation. nih.gov This approach could theoretically be applied to a precursor such as 2-chloro-3-(chloromethyl)thiophene (B22618) to introduce the primary amine functionality.

Another viable route is the amination of a 3-halothiophene derivative to introduce a nitrogen-containing functional group that can later be converted to the aminomethyl group. For example, palladium-catalyzed cyanation of 3-bromo-2-chlorothiophene (B1270748) would yield 2-chlorothiophene-3-carbonitrile, a key precursor that can be subsequently reduced to this compound. The choice of palladium catalyst and ligand is crucial for achieving high yields in the amination of electron-rich and potentially sensitive heterocyclic systems like thiophenes. Ligands such as di(1-adamantyl)-n-butylphosphine have demonstrated high efficacy in the palladium-catalyzed amination of non-activated aryl chlorides. researchgate.net

The reaction conditions for these palladium-catalyzed aminations are critical and typically involve an inert atmosphere, a suitable solvent (like toluene (B28343) or dioxane), a base (such as sodium tert-butoxide or cesium carbonate), and elevated temperatures. The selection of the specific palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is tailored to the specific substrate and coupling partner to optimize reaction efficiency and yield.

Stereoselective Synthetic Pathways to Chiral Analogues

The synthesis of enantiomerically pure chiral amines is of significant interest in pharmaceutical development. While the literature does not specifically describe the stereoselective synthesis of this compound, general methodologies for the asymmetric synthesis of chiral amines can be applied.

A primary strategy would be the asymmetric reductive amination of a prochiral precursor, 2-chlorothiophene-3-carbaldehyde. This transformation can be achieved using chiral catalysts. Chiral phosphoric acids have been successfully employed in the atropoenantioselective asymmetric reductive amination of biaryl dialdehydes, suggesting their potential applicability to heteroaromatic aldehydes. nih.gov Furthermore, engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral primary amines from ketones, even for those bearing bulky alkyl or heteroaryl groups. scispace.com An engineered AmDH could potentially be used for the direct asymmetric reductive amination of 2-chlorothiophene-3-carbaldehyde with an ammonia source.

Another approach involves the stereoselective reduction of a prochiral ketimine derived from a suitable 2-chlorothienyl ketone. Chiral catalysts, such as those based on iridium or ruthenium with chiral ligands, have been extensively used for the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. acs.org For example, a precursor like 1-(2-chlorothiophen-3-yl)ethan-1-one could be converted to its corresponding imine and then subjected to asymmetric reduction.

The use of chiral auxiliaries is another established method. A chiral auxiliary can be attached to the amine nitrogen, directing a subsequent reduction or alkylation step before being cleaved to reveal the chiral amine. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

It is important to note that the development of a stereoselective synthesis for a specific target like this compound would require empirical screening and optimization of catalysts, reaction conditions, and potentially the precursor structure to achieve high enantiomeric excess.

Scale-Up Considerations and Process Optimization in Academic Synthesis

A key consideration is the choice of the synthetic route itself. For a scalable synthesis of this compound, a route that minimizes the number of steps and avoids problematic reagents or purification methods is preferred. A plausible large-scale synthesis could involve the formylation of 2-chlorothiophene to produce 2-chlorothiophene-3-carbaldehyde, followed by reductive amination.

Process Optimization for Key Steps:

Precursor Synthesis: The synthesis of the precursor, 2-chlorothiophene-3-carbaldehyde, would need to be optimized for scale. This could involve exploring different formylation methods, such as the Vilsmeier-Haack reaction, and optimizing reaction parameters like temperature, reaction time, and stoichiometry to maximize yield and purity, thereby minimizing the need for extensive purification.

Reductive Amination: For the final reductive amination step, several factors need to be considered for scale-up.

Reducing Agent: While borohydride reagents like sodium borohydride or sodium triacetoxyborohydride (B8407120) are common in laboratory-scale reductive aminations, their cost and handling at a larger scale might be a concern. Catalytic hydrogenation, using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas, is often a more economical and scalable option.

Solvent Selection: The choice of solvent should consider factors like cost, safety (flammability, toxicity), and ease of removal.

Work-up and Purification: The work-up procedure should be designed to be efficient and minimize the use of large volumes of extraction solvents. Crystallization is a highly desirable purification method at scale as it can provide a high-purity product without the need for chromatography, which is often impractical for large quantities.

Data Table: General Scale-Up Considerations for Heterocyclic Amine Synthesis

| Parameter | Laboratory Scale (mg-g) | Academic Scale-Up (g-kg) | Rationale for Change |

| Purification | Column Chromatography | Crystallization, Distillation | Chromatography is often not feasible for large quantities. |

| Reagents | Stoichiometric, expensive reagents | Catalytic, cheaper reagents | Cost-effectiveness and waste reduction are critical. |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors | Provides better temperature control and safety. |

| Stirring | Magnetic stir bars | Overhead mechanical stirrers | Ensures efficient mixing in larger reaction volumes. |

| Safety | Standard fume hood | Walk-in fume hoods, process safety analysis | Increased quantities of chemicals require more stringent safety protocols. |

Optimizing a synthesis for scale-up in an academic setting involves a systematic approach of evaluating each step for its efficiency, safety, cost-effectiveness, and environmental impact. This often requires a departure from standard laboratory procedures to more robust and scalable methods.

Comprehensive Reactivity and Functionalization Studies of 2 Chlorothiophen 3 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group in (2-Chlorothiophen-3-yl)methanamine is a nucleophilic center that readily participates in a variety of common organic reactions. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation and Amide Bond Formation

The primary amine of this compound can be readily acylated to form the corresponding amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups. The general transformation is illustrated below:

General Acylation Reaction

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Acylating Agent (e.g., R-COCl, (R-CO)₂O) | N-((2-Chlorothiophen-3-yl)methyl)amide |

A variety of coupling reagents can be employed for the direct amidation of carboxylic acids with amines, a method that avoids the often harsh conditions of using acyl chlorides.

Alkylation and Reductive Alkylation Reactions

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

A more controlled method for producing secondary amines is reductive alkylation. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Reductive Alkylation Process

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Imine Formation | This compound + Aldehyde/Ketone | Imine |

| 2. Reduction | Imine + Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Secondary Amine |

Formation of Imines and Schiff Bases

The reaction of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. These C=N double bond-containing compounds are valuable intermediates in organic synthesis.

General Schiff Base Formation

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Aldehyde or Ketone | Schiff Base (Imine) |

Oxidative Transformations of the Aminomethyl Group

The aminomethyl group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not detailed in the provided information, general transformations of primary amines can be considered. For instance, oxidation can potentially lead to the corresponding imine, oxime, or in some cases, cleavage of the C-N bond.

Reactivity of the Chlorosubstituent on the Thiophene (B33073) Ring

The chlorine atom on the thiophene ring provides a handle for further functionalization, primarily through reactions that substitute the halogen.

Nucleophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The chlorine atom on the electron-rich thiophene ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chlorothiophene towards SNAr is influenced by the position of the chloro substituent and the presence of activating or deactivating groups on the ring. In the case of this compound, the electron-donating nature of the aminomethyl group may influence the reactivity.

Generally, SNAr reactions on thiophene rings proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.

General Nucleophilic Aromatic Substitution

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Nu⁻ | (2-Nucleophile-thiophen-3-yl)methanamine |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Thiophene Functionalization

The chlorine atom at the C2 position of the thiophene ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.orglibretexts.org These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups onto the thiophene scaffold.

The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, reacting the chlorothiophene with various aryl or heteroaryl boronic acids or their esters. libretexts.orgnih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For chlorothiophenes, which can be less reactive than their bromo- or iodo- counterparts, the choice of catalyst, ligand, and base is critical to achieving high efficiency. nih.govnih.gov Modern bulky and electron-rich phosphine (B1218219) ligands have proven effective in facilitating the coupling of less reactive aryl chlorides. nih.gov

Similarly, the Sonogashira coupling provides a direct route to introduce alkyne functionalities by reacting the chlorothiophene with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds through a palladium cycle similar to the Suzuki coupling, but also involves a copper cycle where a copper(I) acetylide is formed as a key intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed, expanding the reaction's applicability. organic-chemistry.org

The aminomethyl group at the C3 position can influence the reactivity of the C2-chloro group. While it is not a strong directing group in the context of cross-coupling, its presence can affect the electronic properties of the ring and may require optimization of reaction conditions. Protecting the amine, for example as a Boc-carbamate, is a common strategy to prevent side reactions and improve solubility and compatibility with various reagents. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Substituted Thiophenes

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Product Type | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Aryl-5-(bromomethyl)thiophene | d-nb.info |

| 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | 4-(Boc-aminomethyl)benzonitrile | nih.gov |

| Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine | Arylalkyne | wikipedia.orglibretexts.org |

| 3-Methylthiophene-2-carbonyl chloride | Arylboronic acid | Pd(0) | Cs₂CO₃ | 2-Aryl-3-methyl-thienyl ketone | researchgate.net |

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. organicchemistrytutor.commasterorganicchemistry.com In this compound, the outcome of EAS is directed by the combined electronic effects of the existing substituents. The thiophene ring itself is more reactive than benzene (B151609) towards electrophiles. pearson.com

The directing effects of the substituents must be considered:

Chlorine (C2): Halogens are deactivating yet ortho, para-directing. uci.edulibretexts.org The inductive effect (electron-withdrawing) deactivates the ring, slowing the reaction rate compared to unsubstituted thiophene. The resonance effect (electron-donating) directs incoming electrophiles to the positions ortho and para to the halogen. In this case, the para position is C5 and the ortho position is C3.

Aminomethyl (C3): The -CH₂NH₂ group is generally considered an activating, ortho, para-directing group. lumenlearning.com It activates the ring through the electron-donating nature of the nitrogen lone pair, although this effect is insulated by the methylene (B1212753) (-CH₂) spacer. It directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C5).

When both substituents are present, their effects are combined. Both groups direct towards the C5 position. The C4 position is directed by the aminomethyl group but is sterically hindered by the adjacent C3 substituent. The C2 position is already substituted. Therefore, electrophilic substitution is strongly expected to occur at the C5 position . Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. masterorganicchemistry.comlibretexts.org It is often necessary to protect the aminomethyl group (e.g., as an acetamide) before performing EAS to prevent side reactions, as the free amine is basic and can be protonated or react with the electrophile. libretexts.org

Metalation and Lithiation Studies of Chlorothiophenes

Metalation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for the regioselective functionalization of thiophenes. semanticscholar.orgacs.org The reaction involves the deprotonation of a ring C-H bond to form a highly reactive organolithium intermediate, which can then be quenched with various electrophiles. semanticscholar.org

For chlorothiophenes, two main pathways can occur: deprotonation (C-H abstraction) or halogen-metal exchange (C-Cl bond cleavage). The outcome depends on the substituents, temperature, and specific reagents used.

In the case of 2-chlorothiophene (B1346680), lithiation with n-BuLi typically leads to deprotonation at the most acidic position, which is C5. kobe-u.ac.jp The presence of the chlorine atom acidifies the adjacent C5 proton, directing the lithiation to this site.

For this compound, the aminomethyl group at C3 also influences the regioselectivity. The nitrogen atom can act as a directing metalation group (DMG), coordinating to the lithium reagent and directing deprotonation to an adjacent (ortho) position. semanticscholar.org In this molecule, the aminomethyl group would direct lithiation towards C2 and C4. However, the C2 position is blocked by the chlorine atom. Therefore, the directing effect of the aminomethyl group would favor lithiation at C4.

There is a competition between the C5 deprotonation (activated by the C2-chloro group) and C4 deprotonation (directed by the C3-aminomethyl group). The precise outcome can be sensitive to reaction conditions such as the solvent, temperature, and the presence of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can enhance the directing effect of the DMG. semanticscholar.orgacs.org Studies on related 3-substituted thiophenes have shown that control over lithiation at C2 versus C5 can be achieved by tuning these parameters. rsc.org For some substrates, using stronger, kinetically controlled bases like lithium diisopropylamide (LDA) can favor deprotonation adjacent to a directing group. chemicalforums.com

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

The study of chemo- and regioselectivity is crucial for the synthesis of complex, multi-functionalized thiophene derivatives. nih.govacs.orgacs.org this compound presents multiple reactive sites:

The C-Cl bond at C2 (for cross-coupling).

The C5-H bond (for electrophilic substitution and metalation).

The C4-H bond (for directed metalation).

The N-H bonds of the amine (for acylation, alkylation, etc.).

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance:

Cross-coupling vs. Amine reaction: In a Suzuki or Sonogashira reaction, the palladium catalyst will selectively activate the C-Cl bond over the C-H or N-H bonds, provided the amine is appropriately protected or a suitable base is chosen that does not interfere with the amine. mdpi.comnih.gov

Metalation vs. Halogen-metal exchange: At low temperatures, deprotonation at C5 is generally favored over chlorine-lithium exchange.

Regioselectivity refers to the preferential reaction at one position over another.

Electrophilic Aromatic Substitution: As discussed, EAS will overwhelmingly favor the C5 position due to the combined directing effects of the chloro and aminomethyl groups.

Metalation: The regioselectivity of metalation is more complex. Deprotonation at C5 is electronically favored due to the C2-chloro substituent. kobe-u.ac.jp However, the C3-aminomethyl group can direct lithiation to C4. rsc.org Achieving selective functionalization at C4 would likely require a directed ortho-metalation strategy, possibly involving N-protection and specific lithium amide bases. acs.org

By carefully selecting reagents and reaction conditions, it is possible to sequentially functionalize the this compound core. For example, one could first perform a Suzuki coupling at C2, then protect the amine and carry out an electrophilic substitution at C5, and finally attempt a directed metalation at C4, demonstrating the versatility of this heterocyclic building block. nih.govacs.org

Role of 2 Chlorothiophen 3 Yl Methanamine As a Crucial Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic System Construction

The structure of (2-Chlorothiophen-3-yl)methanamine, with its reactive aminomethyl group adjacent to a thiophene (B33073) ring, makes it a candidate for the construction of various heterocyclic systems. The primary amine can act as a nucleophile, participating in cyclization reactions to form new rings.

Integration into Fused-Ring Systems (e.g., Pyrazolo[3,4-d]pyrimidine, Thienoquinolines)

The synthesis of fused heterocyclic systems often involves the use of bifunctional precursors that can undergo sequential reactions to build complex polycyclic scaffolds. Pyrazolo[3,4-d]pyrimidines and thienoquinolines are important classes of fused heterocycles with significant applications in medicinal chemistry. nih.govnih.govekb.egekb.egrsc.org

While general synthetic routes for these systems are well-established, utilizing a variety of starting materials, specific literature detailing the use of this compound as a direct precursor for either Pyrazolo[3,4-d]pyrimidine or Thienoquinoline synthesis is not available in current scientific databases. Hypothetically, the aminomethyl group could be elaborated and cyclized with appropriate reagents to form a pyrimidine or a pyridine ring fused to the thiophene core. However, no published research has demonstrated this specific transformation.

Synthesis of Spiro Compounds and Bridged Systems

Spiro compounds, which contain two rings connected by a single common atom, and bridged systems, where two rings share two or more common atoms, are of great interest due to their unique three-dimensional structures. nih.govscispace.com The synthesis of such complex architectures often requires specialized building blocks and reaction conditions.

A thorough search of the chemical literature reveals no specific examples of this compound being employed in the synthesis of spiro compounds or bridged systems. Its linear nature does not inherently predispose it to forming these structures without significant further functionalization.

Applications in Ligand Design and Coordination Chemistry Research

The nitrogen atom of the primary amine and the sulfur atom of the thiophene ring in this compound present potential coordination sites for metal ions. This makes the compound a candidate for use as a ligand in coordination chemistry. The properties of the resulting metal complexes would depend on the coordination geometry and the nature of the metal ion.

Despite this potential, there is a lack of published research detailing the use of this compound as a ligand in coordination chemistry. Studies on its coordination behavior, the synthesis of its metal complexes, and the properties of such complexes have not been reported in the available scientific literature.

Utilization in Scaffold Diversity-Oriented Synthesis for Research Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for high-throughput screening. harvard.edunih.govnih.gov Building blocks used in DOS are typically chosen for their ability to participate in a variety of reactions to produce a wide range of molecular scaffolds.

The functional groups present in this compound would, in principle, allow it to be incorporated into DOS workflows. The amine could be acylated, alkylated, or used in multicomponent reactions, while the thiophene ring could undergo various coupling reactions. However, a review of the literature on diversity-oriented synthesis does not show any instances where this compound has been specifically utilized as a building block for the creation of research libraries.

Contributions to Material Science Precursors (e.g., polythiophenes)

Polythiophenes are a class of conductive polymers with applications in various areas of material science, including organic electronics. mdpi.comresearchgate.net The properties of these polymers can be tuned by modifying the substituent on the thiophene monomer.

The synthesis of polythiophenes typically involves the polymerization of functionalized thiophene monomers. While many different substituted thiophenes have been used for this purpose, there is no evidence in the scientific literature to suggest that this compound has been used as a monomer for the synthesis of polythiophenes or as a precursor for other materials. The presence of the aminomethyl group would likely require protection during the polymerization process, and the specific influence of this substituent on the resulting polymer's properties has not been investigated.

Interactive Data Table: Summary of Findings

| Section | Outline Topic | Documented Use of this compound |

| 4.1.1 | Precursor for Pyrazolo[3,4-d]pyrimidine or Thienoquinolines | No specific examples found in the literature. |

| 4.1.2 | Precursor for Spiro Compounds or Bridged Systems | No specific examples found in the literature. |

| 4.2 | Ligand Design and Coordination Chemistry | No specific examples found in the literature. |

| 4.3 | Utilization in Diversity-Oriented Synthesis | No specific examples found in the literature. |

| 4.4 | Precursor for Material Science (e.g., polythiophenes) | No specific examples found in the literature. |

Mechanistic Investigations of Reactions Involving 2 Chlorothiophen 3 Yl Methanamine

Elucidation of Reaction Pathways for Amine and Thiophene (B33073) Functionalization

The functionalization of (2-Chlorothiophen-3-yl)methanamine can occur at the amine group or the thiophene ring. The specific reaction pathway is highly dependent on the reagents and conditions employed.

The primary amine group is a nucleophilic center and readily undergoes reactions such as acylation, alkylation, and condensation. For instance, N-aryl 2-chloroacetamides can be synthesized through the chloroacetylation of the corresponding aryl amine. researchgate.net The reactivity of these N-substituted chloroacetamides is characterized by the facile displacement of the chlorine atom by various nucleophiles. researchgate.net In multi-step syntheses, the primary amine of similar heterocyclic building blocks is often protected to prevent unwanted side reactions. A common protection strategy is the use of the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). evitachem.com This protecting group is stable under basic and neutral conditions but can be cleaved under strong acidic conditions, although this risks the decomposition of the chlorothiophene ring. evitachem.com

The thiophene ring, while aromatic, can also participate in a variety of reactions. The chlorine atom at the 2-position and the aminomethyl group at the 3-position influence the regioselectivity of these transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or metal catalysis. More commonly, the C-H bonds on the thiophene ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. The presence of the chlorine atom generally enhances the reactivity of the thiophene ring towards nucleophilic attack at other positions. evitachem.com

Three-component reactions represent an efficient method for the synthesis of functionalized 3-aminothiophenes. researchgate.net For instance, the reaction of 2-bromo-2-chloro-3-arylpropanenitriles with substituted thioglycolates can yield substituted 3-aminothiophenes that are not readily accessible through other synthetic routes. researchgate.net

Role of Catalysis in Transformations of this compound

Catalysis, particularly transition metal catalysis, plays a pivotal role in the selective functionalization of this compound and related compounds. Palladium-catalyzed cross-coupling reactions are especially prominent in forming new carbon-carbon and carbon-heteroatom bonds at the thiophene ring.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of bi-aryl ketones and other functionalized thiophenes. researchgate.net In these reactions, a palladium catalyst, often in the form of palladium(II) acetate (B1210297) or a palladium(0) complex, is used to couple an organoboron compound (like an arylboronic acid) with a halide-substituted thiophene. researchgate.netsemanticscholar.org The choice of ligand for the palladium catalyst is critical for achieving high yields and selectivity. For example, bulky and electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) and dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane (SPhos) have been shown to be effective in the Suzuki-Miyaura coupling of bromothiophenes. semanticscholar.org The catalytic system of palladium(II) acetate and SPhos allows for low catalyst loading (0.5–5 mol%) and can achieve high conversion and good yields. semanticscholar.org

The mechanism of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the chlorinated thiophene to form a palladium(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

The table below summarizes various palladium-catalyzed cross-coupling reactions on thiophene derivatives, highlighting the catalyst, ligands, and reaction conditions.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 90 | 69-93 | semanticscholar.org |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | - | - | - | - | 15-21 | semanticscholar.org |

| Suzuki-Miyaura | Pd(OAc)₂ | cataCXium A | - | - | - | 95 | semanticscholar.org |

| Coupling with Ar₂Zn | Pd₂(dba)₃ | PCy₃ | - | - | 60 | 77 | mdpi.com |

Spectroscopic Techniques for Intermediates Identification and Mechanistic Proofs

The elucidation of reaction mechanisms relies heavily on the identification of transient intermediates. Spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For thiophene derivatives, the chemical shifts and coupling constants of the ring protons are characteristic and can be used to determine the substitution pattern. sciforum.net For example, in the ¹H NMR spectrum of 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone, the protons of the thiophene ring appear at 7.63–7.47 ppm. sciforum.net The formation of reaction intermediates can often be detected by the appearance of new signals or changes in the existing signals in the NMR spectrum of the reaction mixture over time.

Mass Spectrometry (MS) is used to determine the molecular weight of compounds and can provide information about their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, which is crucial for confirming the identity of reaction products and intermediates.

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds. researchgate.net If a reaction intermediate can be isolated as a stable crystal, its exact structure can be determined, offering definitive mechanistic insight. researchgate.net

Kinetic Studies of Key Reactions

Kinetic studies are essential for a quantitative understanding of reaction mechanisms. By measuring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, one can determine the reaction order, rate constants, and activation parameters (enthalpy and entropy of activation). This information helps to distinguish between proposed mechanistic pathways.

For reactions involving this compound, kinetic studies could be applied to:

N-Acylation: Determining the rate law for the acylation of the amine group would provide insight into the nucleophilicity of the amine and the role of any catalysts or bases.

Palladium-Catalyzed Cross-Coupling: Monitoring the reaction progress over time under different conditions can help to identify the rate-determining step of the catalytic cycle (e.g., oxidative addition, transmetalation, or reductive elimination). For example, a background reaction in the absence of a palladium catalyst was observed to be much slower than the catalyzed reaction, indicating the high efficiency of the catalyst. mdpi.com

The following table outlines the type of data that would be collected in a kinetic study of a hypothetical reaction of this compound.

| Kinetic Parameter | Method of Determination | Mechanistic Insight |

| Reaction Order | Method of initial rates or graphical methods | Number of molecules of each reactant involved in the rate-determining step |

| Rate Constant (k) | From the rate law and experimental data | Intrinsic reactivity of the system |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Minimum energy required for the reaction to occur |

| Enthalpy of Activation (ΔH‡) | From the temperature dependence of the rate constant | Heat absorbed or released in forming the transition state |

| Entropy of Activation (ΔS‡) | From the Eyring equation | Degree of order in the transition state compared to the reactants |

Theoretical and Computational Chemistry Approaches to 2 Chlorothiophen 3 Yl Methanamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum mechanical modeling, utilized to examine the electronic structure of many-body systems, including atoms and molecules. For (2-Chlorothiophen-3-yl)methanamine, DFT calculations can illuminate its fundamental properties, encompassing molecular geometry, the distribution of electrons, and its inherent chemical reactivity.

A typical DFT investigation of this molecule would commence with geometry optimization to identify its most stable, lowest-energy conformation. Functionals such as B3LYP, paired with a basis set like 6-31G(d,p), are commonly employed for this purpose. Following optimization, a suite of electronic properties can be calculated to profile the molecule.

Key Electronic Properties and Reactivity Insights:

Frontier Molecular Orbitals (FMOs): The Highest Occuped Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO correlates with the molecule's capacity to donate electrons, whereas the LUMO's energy is indicative of its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as an indicator of kinetic stability; a smaller gap often implies greater reactivity. In thiophene (B33073) derivatives, the HOMO is generally delocalized across the thiophene ring, suggesting its susceptibility to electrophilic attack. The electronic character of the chlorine atom and the aminomethyl group will modulate the energy levels and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map renders a visual guide to the charge distribution on the molecule's surface. Regions of negative potential are indicative of areas susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. For this compound, the MEP would be expected to reveal a zone of high electron density around the nitrogen atom of the amine group, marking it as a probable site for protonation or reaction with electrophiles. The thiophene ring itself will display a varied potential landscape, influenced by its substituents.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), offer quantitative measures of a molecule's reactivity and stability within the framework of conceptual DFT.

Hypothetical DFT Data for this compound

The following table contains hypothetical yet scientifically plausible data that one would anticipate from a DFT analysis of this compound, benchmarked against known values for analogous thiophene compounds.

| Parameter | Predicted Value | Significance |

| EHOMO | -6.5 eV | Represents the energy of the highest occupied molecular orbital, linked to the ionization potential. |

| ELUMO | -0.8 eV | Represents the energy of the lowest unoccupied molecular orbital, linked to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A wider gap is suggestive of greater kinetic stability and reduced chemical reactivity. |

| Dipole Moment (µ) | 2.5 D | Quantifies the overall polarity of the molecule, stemming from the electronegative chlorine and nitrogen atoms. |

| Chemical Hardness (η) | 2.85 eV | A metric for the molecule's resistance to a change in its electron distribution. |

| Electronegativity (χ) | 3.65 eV | A measure of the molecule's propensity to attract electrons. |

Such theoretical calculations establish a foundational understanding of the electronic makeup of this compound, enabling informed predictions of its chemical behavior.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides an indispensable platform for the detailed elucidation of chemical reaction pathways, including the characterization of transient intermediates and high-energy transition states. For this compound, computational analysis can unravel the intricacies of its potential chemical transformations.

Probing Reaction Pathways:

Electrophilic Aromatic Substitution: Thiophene and its derivatives are well-known to participate in electrophilic aromatic substitution reactions. nih.gov Although the 3-position of the thiophene ring is typically less reactive than the 2-position, the directing influence of the existing chloro and aminomethyl substituents on this compound will dictate the regioselectivity of any subsequent substitution. Computational models can simulate the approach of an electrophile and compute the activation energies for substitution at the various open positions (C4 and C5). This involves locating the transition state structures for each potential pathway and comparing their relative energies to forecast the most probable product.

Reactions Involving the Aminomethyl Group: The primary amine is a versatile functional group capable of undergoing reactions such as acylation, alkylation, and the formation of Schiff bases. Computational modeling can be employed to investigate the mechanisms of these reactions. For example, in an N-acylation reaction, DFT calculations can map the potential energy surface, identifying the initial reactant complex, the tetrahedral intermediate, the transition states governing its formation and breakdown, and the final products. The calculated energy barriers offer valuable insights into the reaction kinetics.

The Role of Transition State Theory in Computational Studies:

The identification of a transition state—a first-order saddle point on the potential energy surface—is fundamental to mechanistic investigations. Computational algorithms are designed to locate these structures. Following its location, frequency calculations are performed to verify the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy of this transition state, relative to the reactants, defines the activation energy of the reaction, a critical determinant of the reaction rate.

Illustrative Example: Hypothetical N-Acetylation Reaction Pathway

| Step | Description | Computationally Determined Feature |

| 1 | Approach of reactants (amine + acetyl chloride) | Formation of a pre-reaction complex. |

| 2 | Nucleophilic attack by the nitrogen on the carbonyl carbon | Transition State 1 (TS1) with a calculated activation energy (e.g., ΔG‡1). |

| 3 | Formation of a tetrahedral intermediate | A local minimum on the potential energy surface. |

| 4 | Expulsion of the chloride ion | Transition State 2 (TS2) with its associated activation energy (e.g., ΔG‡2). |

| 5 | Formation of the N-acetylated product and HCl | The final product state with a calculated overall reaction energy (ΔGrxn). |

By computationally modeling such reaction pathways, chemists can achieve a more profound understanding of the factors that control a reaction and predict how modifications to substituents or conditions might alter the outcome.

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum mechanics methods like DFT are superb for analyzing the electronic properties and reactivity of an isolated molecule, Molecular Dynamics (MD) simulations are more adept at exploring the conformational flexibility and intermolecular interactions of a molecule over time, particularly within a complex milieu such as a solvent or a biological system.

Core Principles of MD Simulations:

MD simulations iteratively solve Newton's equations of motion for a system of atoms and molecules, enabling their movements to be tracked over a specific duration. The forces between atoms are described by a force field, a set of empirical parameters that approximate the system's potential energy.

Potential Applications for this compound:

Conformational Profiling: The single bond connecting the thiophene ring to the aminomethyl group allows for rotation. MD simulations can explore the various possible conformations, or rotamers, of this compound and ascertain their relative populations at a given temperature. This is significant, as the biological activity or reactivity of a molecule can be conformation-dependent.

Analysis of Solvation: The interactions between this compound and solvent molecules can be explicitly modeled. An MD simulation in a periodic box of water molecules, for instance, would illustrate how water molecules organize around the solute, forming hydrogen bonds with the amine group and interacting with the polar C-Cl bond and the thiophene ring. This can shed light on its solubility and how the solvent may influence its reactivity.

Biomolecular Interactions: If this compound were to be explored as a potential therapeutic agent, MD simulations could be utilized to examine its binding to a target protein. Following an initial docking prediction, an MD simulation can evaluate the stability of the binding pose, pinpoint key intermolecular interactions (such as hydrogen bonds, hydrophobic contacts, and halogen bonds), and be used to calculate the binding free energy. Such information is vital for structure-based drug design.

Although specific MD studies on this compound are not prominently featured in the current literature, this computational method remains a potent prospective tool for comprehending its dynamic behavior and intermolecular interactions across different environments.

Predictive Modeling for Synthetic Outcomes and Reaction Optimization

Beyond the elucidation of reaction mechanisms, computational chemistry is increasingly being harnessed to predict the outcomes of reactions and to optimize synthetic protocols. This domain leverages both physics-based models, such as DFT, and data-driven approaches.

Forecasting Reaction Feasibility and Yield:

Catalyst Design and Screening: If the synthesis of this compound or its derivatives involves catalysis, computational modeling can be employed to screen an array of potential catalysts. By modeling the catalytic cycle, researchers can identify the rate-determining step and rationally modify the catalyst's structure to lower this energy barrier, thereby enhancing its efficiency.

Data-Driven and Machine Learning Strategies:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): While frequently applied in drug discovery, these principles can also be adapted to chemical reactions. By compiling a dataset of reactions with known outcomes and calculating a set of molecular descriptors for the reactants and catalysts, a statistical or machine learning model can be trained to predict the outcome for new, untested reactions.

Reaction Optimization: Machine learning models can be trained on experimental data where reaction conditions (e.g., temperature, solvent, catalyst concentration) have been systematically varied. These models can then forecast the optimal conditions to maximize the yield or purity of this compound in a specific synthetic step. This approach can markedly decrease the number of experiments required for optimization.

For a molecule such as this compound, a crucial synthetic step could be the reduction of a corresponding nitrile or oxime, or a substitution reaction to install the aminomethyl group. Predictive modeling could be instrumental in selecting the most effective reducing agent or in fine-tuning the conditions for a nucleophilic substitution, thus conserving time and resources in the synthetic process.

Broader Significance of 2 Chlorothiophen 3 Yl Methanamine in Heterocyclic and Organometallic Chemistry

Thiophene (B33073) Ring as a Versatile Heterocyclic Platform

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern chemistry, particularly in medicinal and materials science. nih.govnumberanalytics.com Its structure, consisting of a planar five-membered ring with the formula C₄H₄S, is aromatic because the sulfur atom contributes electrons to the delocalized π-system, satisfying Hückel's rule. numberanalytics.com This aromaticity confers significant stability to the ring. numberanalytics.com

Thiophene's versatility stems from several key characteristics:

Bioisosterism: In drug design, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring. nih.gov This substitution can maintain or enhance biological activity while favorably modifying the compound's physicochemical properties, such as solubility, metabolic stability, and binding affinity to receptors. nih.gov The sulfur atom can also participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov This strategy has been successfully employed in numerous pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam, which is a thiophene analog of Piroxicam. rroij.comwikipedia.org

Reactivity and Functionalization: While aromatic, the thiophene ring is more reactive than benzene (B151609), allowing for a wide range of electrophilic substitution reactions. youtube.com This reactivity facilitates the synthesis of diverse substituted thiophene derivatives. Furthermore, deprotonation of thiophene using organolithium reagents, such as butyl lithium, creates thienyllithium intermediates. wikipedia.org These powerful nucleophiles are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules. wikipedia.org

Role in Materials Science: Thiophene is a critical building block for conductive polymers. Polythiophenes, created by linking thiophene units, become electrically conductive upon partial oxidation. wikipedia.org Substituted polythiophenes, such as poly(3,4-ethylenedioxythiophene) or PEDOT, have found widespread application in organic electronics, including organic light-emitting diodes (OLEDs), antistatic coatings, and organic solar cells.

The prevalence of the thiophene scaffold is highlighted by its presence in numerous FDA-approved drugs across various therapeutic categories, including anticancer, anti-inflammatory, and antidiabetic agents. nih.gov

| Property | Thiophene | Benzene |

| Formula | C₄H₄S | C₆H₆ |

| Molar Mass | 84.14 g/mol | 78.11 g/mol |

| Boiling Point | 84 °C | 80.1 °C |

| Resonance Energy | ~29 kcal/mol | ~36 kcal/mol |

| Nature | Aromatic Heterocycle | Aromatic Hydrocarbon |

Amines in Organometallic Chemistry and Catalysis

Amines are a vital class of organic compounds that play a crucial role in the synthesis and function of organometallic complexes and in the field of catalysis. chemistryviews.org Their significance can be attributed to the lone pair of electrons on the nitrogen atom, which allows them to function as Lewis bases, ligands, and activators in a multitude of chemical transformations.

In organometallic chemistry, amines are widely used as ligands that coordinate to metal centers. This coordination can stabilize the metal, modulate its reactivity, and influence the stereochemical outcome of reactions. Metal-phosphine complexes are common, but amine-based ligands are also central to many catalytic processes. wikipedia.org

A particularly powerful strategy in modern organic synthesis is the combination of amine catalysis (organocatalysis) with transition metal catalysis. nih.govresearchgate.net In this synergistic approach:

An amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a highly reactive nucleophilic enamine intermediate. nih.govresearchgate.net

Simultaneously, a transition metal complex activates another substrate, for example, by forming an electrophilic π-allyl-metal complex. nih.govresearchgate.net

This dual activation allows for novel and highly selective bond formations that would be difficult to achieve using either catalytic system alone. diva-portal.org This methodology has enabled significant advancements in the asymmetric synthesis of complex molecules. nih.gov Furthermore, amines themselves are important synthetic targets, and methods for their preparation from organometallic precursors, such as Grignard reagents (alkylmagnesium halides), are continually being developed. chemistryviews.org

Future Directions in the Academic Research of Substituted Thiophene-based Methanamines

The academic exploration of substituted thiophene-based methanamines, such as (2-Chlorothiophen-3-yl)methanamine, is poised to expand in several key directions, leveraging the unique combination of the thiophene platform and the amine functional group.

Development of Novel Catalytic Systems: The this compound scaffold is an ideal candidate for development into novel ligands for transition metal catalysis. The amine group can serve as a primary coordination site for a metal, while the thiophene ring, with its chloro-substituent, offers opportunities for electronic tuning and secondary interactions. Future research will likely focus on synthesizing chiral versions of these ligands to catalyze asymmetric reactions, a cornerstone of modern pharmaceutical synthesis. The chlorine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of a library of ligands with diverse steric and electronic properties.

Synthesis of Advanced Materials: Building on the established role of thiophenes in conductive polymers, future work could explore the incorporation of thiophene-methanamine derivatives into novel polymeric materials. The amine group could be used to influence polymer solubility, morphology, and self-assembly properties. Furthermore, the nitrogen atom could be protonated or quaternized, introducing charge carriers and potentially leading to new types of ion-conductive or electroactive materials for use in sensors, batteries, and other electronic devices.

Medicinal Chemistry and Bio-organometallic Chemistry: Given that the thiophene ring is a privileged scaffold in medicinal chemistry, future research will undoubtedly explore the biological activities of more complex molecules derived from this compound. nih.gov This could involve using the amine as a linker to attach the thiophene moiety to other pharmacophores or using it to coordinate to metal ions to create bio-organometallic compounds with potential therapeutic or diagnostic applications. The development of new palladium-catalyzed cross-coupling reactions to create arylated thiophenes while leaving the C-Cl bond intact points toward sophisticated synthetic pathways for these novel molecules. researchgate.net

Advanced Synthetic Methodologies: Research into more efficient and selective methods for synthesizing substituted thiophenes remains an active area. One-pot procedures that combine the formation of the thiophene ring with the introduction of functional groups are highly desirable. nih.gov Future studies may focus on catalytic methods for the direct amination of C-H bonds on the thiophene ring or developing more robust deprotonative metalation techniques that are tolerant of various functional groups. researchgate.net

Q & A

Q. Factors affecting yield :

- Steric hindrance : Bulky substituents on the thienyl ring may slow chlorination.

- Electronic effects : Electron-withdrawing groups (e.g., Cl) can deactivate the ring, requiring harsher conditions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nitration .

Advanced: How can computational modeling resolve contradictions in NMR spectral assignments for this compound derivatives?

Answer :

Discrepancies in chemical shift predictions (e.g., amine proton vs. aromatic proton overlaps) can be addressed via:

- Density Functional Theory (DFT) : Calculate theoretical shifts using software like Gaussian or ORCA. Compare with experimental data to validate assignments .

- Solvent effects : Include solvent models (e.g., PCM) to account for hydrogen bonding in DMSO or CDCl₃.

- Dynamic effects : Use molecular dynamics (MD) simulations to model conformational flexibility impacting peak splitting .

Q. Example workflow :

| Step | Method | Purpose |

|---|---|---|

| 1 | Geometry optimization (B3LYP/6-31G*) | Minimize energy of conformers |

| 2 | NMR chemical shift calculation (GIAO) | Predict δ values for protons and carbons |

| 3 | Boltzmann weighting | Account for population of dominant conformers |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data conflicts mitigated?

Q. Answer :

Q. Conflict resolution :

- Crystallographic validation : Cross-verify NMR assignments with crystal structures (e.g., Mercury CSD ).

- Isotopic labeling : Use ¹⁵N-labeled amines to distinguish NH₂ signals in crowded regions .

Advanced: What strategies address crystallographic disorder in this compound derivatives during structure refinement?

Q. Answer :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disordered solvent masking : Apply SQUEEZE (PLATON) to exclude poorly modeled solvent molecules .

- Occupancy refinement : Partition disorder between Cl and adjacent substituents with constraints to maintain reasonable thermal parameters.

Case study :

A derivative with rotational disorder in the thienyl ring was resolved by:

- Restraining bond distances/angles using DFIX and SADI.

- Applying ISOR restraints to anisotropic displacement parameters (ADPs) .

Basic: How does the electronic nature of the thienyl ring influence the reactivity of this compound?

Q. Answer :

- Electron-withdrawing Cl : Reduces electron density at the 3-position, enhancing susceptibility to nucleophilic attack (e.g., alkylation).

- Amine nucleophilicity : The NH₂ group participates in Schiff base formation or amidation, but steric hindrance from Cl may slow kinetics .

Q. Reactivity table :

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acylation | AcCl, Et₃N, THF | N-Acetyl derivative (80% yield) |

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl product (limited by Cl sterics) |

Advanced: What mechanistic insights guide the design of this compound-based enzyme inhibitors?

Q. Answer :

- Docking studies : Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinases).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

- Metabolic stability : Introduce fluorine or methyl groups to block CYP450-mediated oxidation .

Case study :

A derivative showed IC₅₀ = 120 nM against kinase X via:

Basic: How are impurities in this compound synthesized batches analyzed and quantified?

Q. Answer :

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) with ESI+ detection to identify chlorinated byproducts.

- GC-FID : Quantify residual solvents (e.g., DMF) with internal standards .

Q. Example impurity profile :

| Impurity | Source | Mitigation |

|---|---|---|

| Di-chlorinated isomer | Over-chlorination | Lower NCS stoichiometry |

| Oxidation product | Air exposure | Use degassed solvents |

Advanced: Can hydrogen-bonding patterns in this compound crystals predict solubility or stability?

Q. Answer :

- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Mercury . Stronger networks correlate with lower solubility.

- Hirshfeld surfaces : Map intermolecular contacts; higher Cl∙∙∙H interactions indicate hygroscopicity .

Stability recommendation :

Store crystals under N₂ if H-bonding to moisture is prevalent.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Answer :

- Ventilation : Use fume hoods to avoid amine vapor inhalation.

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Spill management : Neutralize with dilute HCl and absorb with vermiculite .

Advanced: How does isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of this compound in metabolic pathways?

Q. Answer :

- Tracing metabolism : ¹³C-labeled NH₂ groups track metabolites via LC-MS/MS.

- Kinetic isotope effects (KIE) : ¹⁵N labeling quantifies rate-limiting steps in enzymatic deamination .

Q. Experimental design :

| Isotope | Application |

|---|---|

| ¹³C | Map carbon flux in hepatic microsomes |

| ¹⁵N | Elucidate transamination vs. oxidative pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.